molecular formula C19H16N4O2 B12455033 N'-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide

N'-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide

Cat. No.: B12455033
M. Wt: 332.4 g/mol
InChI Key: GQYULABEGZCQAI-UHFFFAOYSA-N
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Description

N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide typically involves the reaction of 1H-indole-2-carbohydrazide with 2-(1H-indol-1-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N'-(2-indol-1-ylacetyl)-1H-indole-2-carbohydrazide

InChI

InChI=1S/C19H16N4O2/c24-18(12-23-10-9-13-5-2-4-8-17(13)23)21-22-19(25)16-11-14-6-1-3-7-15(14)20-16/h1-11,20H,12H2,(H,21,24)(H,22,25)

InChI Key

GQYULABEGZCQAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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